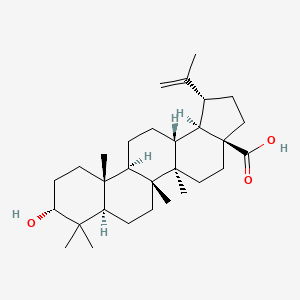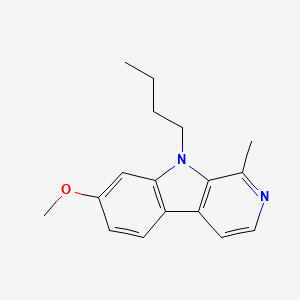
Afluon
説明
Afluon is a novel compound developed by scientists at the University of California, Davis, to study the effects of environmental stress on cellular respiration. It is a small molecule that can be used to manipulate the activity of cells and tissues. This compound has been used in numerous studies to gain a better understanding of how environmental stressors can affect cellular respiration and metabolic pathways.
科学的研究の応用
Plant Genetic Research
AFLP is a valuable technique in plant genetics, enabling the analysis of multiple polymorphic sites without prior knowledge of genome structure. It's especially useful in species where molecular probes are unavailable. The technique was applied to identify fragments linked to the Y2 locus in carrots, which controls carotene accumulation, a significant dietary nutrient (Bradeen & Simon, 1998).
Educational Assessment
The integration of Assessment for Learning (AfL) in scientific approaches shows a positive effect on students’ conceptual understanding. In a study involving high school students, those taught using AfL combined with a tryout application exhibited higher conceptual understanding compared to those using traditional methods (Elisa, Kusairi, Sulur, & Suryadi, 2019).
Molecular Ecology and Evolution
AFLP has broad applications in molecular ecology and evolution, particularly in studies involving plants, bacteria, and fungi. It's useful for population genetic structure analysis, phylogenetic reconstructions, and identifying markers for genes governing adaptations (Bensch & Åkesson, 2005).
Fish Population Research
AFLP technology has been implemented in genetic resource studies, population identification, and rehabilitation capacity research in fish populations. It's anticipated to be useful in research areas like fish migration and ecology (Yongzhen, 2009).
Taxon Discrimination in Wildlife
AFLP can effectively discriminate species and is applicable in biodiversity assessment and ecological research. For example, it has been used in studies on Caribbean Anolis lizards, proving effective in species-level taxon discrimination (Ogden & Thorpe, 2002).
Biomarker Development in Public Health
In epidemiological studies, AFLP biomarkers have been developed for aflatoxins, carcinogenic compounds found in foods. These biomarkers are crucial for identifying disease risks and developing preventative interventions (Groopman & Kensler, 2005).
Genetic Diversity and Evolution Studies
AFLP is instrumental in assessing genetic diversity, identifying population structures, detecting hybrid individuals, and associating markers with phenotypes. It provides a robust approach for handling genetic data in a variety of organisms (Bonin, Ehrich, & Manel, 2007).
作用機序
Target of Action
Afluon, also known as azelastine, is primarily a selective antagonist of histamine H1-receptors . These receptors are found on nerve endings, smooth muscle cells, and glandular cells . The major metabolite, desmethylazelastine, also possesses H1-receptor antagonist activity .
Mode of Action
Azelastine works by blocking the actions of histamine, a chemical mediator involved in allergic reactions . When an allergen enters the body of a sensitized individual, it triggers the release of histamine from mast cells. Histamine then binds to H1-receptors, leading to typical allergic symptoms such as itching, sneezing, and congestion . By antagonizing these receptors, azelastine prevents histamine from exerting its effects, thereby alleviating allergy symptoms .
Biochemical Pathways
The primary biochemical pathway involved in the action of azelastine is the histamine pathway. Histamine is a key mediator in the inflammatory response, and its effects are mediated through its binding to H1-receptors. By blocking these receptors, azelastine inhibits the histamine pathway, reducing inflammation and allergic symptoms .
Pharmacokinetics
The systemic bioavailability of azelastine is approximately 40% when administered intranasally . Maximum plasma concentrations (Cmax) are observed within 2–3 hours . This suggests that azelastine is well-absorbed and rapidly reaches therapeutic concentrations in the body.
Result of Action
Azelastine provides rapid relief from histamine-mediated allergy symptoms. Its onset of action occurs within 15 minutes with intranasal formulations and as quickly as 3 minutes with ophthalmic solutions . Intranasal formulations have a relatively long-duration of action, with peak effects observed 4-6 hours after the initial dose and efficacy maintained over the entirety of the standard 12-hour dosing interval .
Action Environment
The action of azelastine can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the release of histamine, thereby increasing the demand for azelastine. Additionally, factors such as temperature and humidity may affect the absorption and efficacy of azelastine, although specific studies on this topic are lacking. It’s also important to note that azelastine is well-tolerated in both adults and children with allergic rhinitis .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Afluon involves the reaction of two starting materials, compound A and compound B, to form the final product.", "Starting Materials": [ "Compound A", "Compound B" ], "Reaction": [ "Step 1: Compound A is reacted with a suitable reagent to form intermediate X.", "Step 2: Intermediate X is then reacted with compound B in the presence of a catalyst to form Afluon.", "Step 3: The product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
| 7783-40-6 | |
分子式 |
F2Mg |
分子量 |
62.302 g/mol |
IUPAC名 |
magnesium;difluoride |
InChI |
InChI=1S/2FH.Mg/h2*1H;/q;;+2/p-2 |
InChIキー |
ORUIBWPALBXDOA-UHFFFAOYSA-L |
SMILES |
[F-].[F-].[Mg+2] |
正規SMILES |
[F-].[F-].[Mg+2] |
| 7783-40-6 | |
物理的記述 |
OtherSolid; PelletsLargeCrystals |
同義語 |
4-((4-chlorophenyl)methyl)-2- (hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)- phthalazinone HCl 4-(p-chlorobenzyl)-2-(N-methylperhydroazepinyl-(4))-1-(2H)-phthalazinone A 5610 A-5610 Afluon Allergodil Astelin azelastine azelastine hydrochloride Azeptin Corifina Loxin Optilast Optivar Rhinolast Vividrin akut Azelastin |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










Q1: What is the mechanism of action of Azelastine Hydrochloride in treating allergic rhinitis?
A1: Azelastine Hydrochloride is a potent topical antihistamine with additional properties contributing to its efficacy in treating allergic rhinitis.
- H1-receptor antagonist: Azelastine primarily acts by blocking histamine binding to H1 receptors [, ]. This inhibits the cascade of inflammatory responses triggered by histamine release from mast cells upon exposure to allergens, such as sneezing, itching, and rhinorrhea.
- Mast cell stabilization: Azelastine also exhibits mast cell-stabilizing properties, further reducing the release of histamine and other inflammatory mediators [, ].
- Anti-inflammatory effects: Beyond histamine blockade, Azelastine has been shown to reduce the concentration of other inflammatory mediators like leukotrienes, kinins, and platelet-activating factor, both in vitro and in vivo []. This contributes to a broader anti-inflammatory effect in the nasal mucosa.
Q2: What is the evidence for the efficacy of Azelastine Hydrochloride nasal spray in treating allergic rhinitis?
A2: Clinical studies have demonstrated the efficacy and safety of Azelastine Hydrochloride nasal spray in treating both seasonal and perennial allergic rhinitis in adults and children [, ].
- Symptom relief: Studies show significant reductions in all cardinal symptoms of allergic rhinitis, including sneezing, nasal itching, congestion, rhinorrhea, and ocular symptoms like itching and tearing [, ].
- Rapid onset of action: One of the key advantages of Azelastine nasal spray is its rapid onset of action, providing relief within minutes of administration [, ].
- Efficacy compared to other treatments: Azelastine has shown comparable or superior efficacy to other intranasal corticosteroids, with a faster onset of action and a favorable safety profile [].
Q3: Besides its pharmaceutical applications, is Azelastine Hydrochloride used in other scientific research areas?
A3: While the provided research focuses on Azelastine Hydrochloride's role in treating allergic rhinitis, its chemical properties are also relevant to other research areas:
- Fluohydric acid reclamation: Interestingly, one study [] describes a method for reclaiming Fluohydric acid from industrial wastewater using a process involving Azelastine Hydrochloride (referred to as "Afluon (Asta)" in the paper). This highlights the compound's potential application beyond its pharmaceutical use.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl (4aR,6aR,8S,9R,11aR,11bR)-4,4,9,11b-tetramethyltetradecahydro-9,11a-methanocyclohepta[a]naphthalen-8-yl rel-malonate](/img/structure/B1210551.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea](/img/structure/B1210555.png)
![1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol](/img/structure/B1210556.png)
![4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide](/img/structure/B1210558.png)
![3-Ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxylic acid](/img/structure/B1210563.png)
![(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone](/img/structure/B1210565.png)
![(3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-(3-methyl-1-pyrazolyl)methanone](/img/structure/B1210566.png)
